molecular formula C20H21N3O4S B2613348 ethyl 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate CAS No. 91759-72-7

ethyl 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Cat. No. B2613348
CAS RN: 91759-72-7
M. Wt: 399.47
InChI Key: AJHGKTANWNMFAK-UHFFFAOYSA-N
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Description

The compound is an organic molecule with a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a phenyl group (a ring of six carbon atoms, akin to benzene), and a sulfanyl group (an sulfur and hydrogen atom). The presence of the ethyl acetate group suggests it could be an ester .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The triazole ring, phenyl group, and sulfanyl group would all contribute to the overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure and the nature of its functional groups. For example, the presence of an ester group could make it somewhat polar, affecting its solubility in different solvents .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific information about this compound’s intended use or biological activity, it’s impossible to determine its mechanism of action .

Future Directions

The future directions for a compound like this would depend on its intended use. Triazoles are a focus of research in medicinal chemistry due to their presence in a number of biologically active compounds .

properties

IUPAC Name

ethyl 2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-4-27-18(24)13-28-20-22-21-19(23(20)15-8-6-5-7-9-15)14-10-11-16(25-2)17(12-14)26-3/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHGKTANWNMFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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